molecular formula C11H7ClINO2S B2648318 (2-Chloro-1,3-thiazol-5-yl)methyl 4-iodobenzoate CAS No. 341967-68-8

(2-Chloro-1,3-thiazol-5-yl)methyl 4-iodobenzoate

Cat. No. B2648318
CAS RN: 341967-68-8
M. Wt: 379.6
InChI Key: WBXHTOYJYZLVCC-UHFFFAOYSA-N
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Description

“(2-Chloro-1,3-thiazol-5-yl)methyl 4-iodobenzoate” is a chemical compound with the CAS number 341967-68-8 . It has a molecular formula of C11H7ClINO2S and a molecular weight of 379.60 .

Scientific Research Applications

Antioxidant Agent Synthesis

One application involves the synthesis and evaluation of new derivatives for their antioxidant properties. For instance, the synthesis of 5-arylazo-2-chloroacetamido thiazole derivatives demonstrated potential as antioxidant agents. These compounds were assessed for their antioxidant efficacy, showcasing the significance of thiazole derivatives in developing new antioxidants (Hossan, 2020).

Anticancer Activity

The exploration of thiazole derivatives extends into the domain of anticancer research. Various studies have focused on the synthesis and anticancer activity evaluation of compounds containing thiazole moieties. For example, a study on 4-thiazolidinones containing benzothiazole moiety revealed some compounds' potential in leukemia, melanoma, and other cancer types, indicating the promising role of these derivatives in anticancer drug development (Havrylyuk et al., 2010).

Antimicrobial Activity

Thiazole derivatives have also been synthesized for their antimicrobial activity. The creation of 2-aryl-5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole derivatives and their evaluation for in vitro antimicrobial activity illustrates the application of thiazole-based compounds in combating microbial infections (Mhaske et al., 2017).

Corrosion Inhibition

Moreover, thiazole derivatives serve as corrosion inhibitors, demonstrating the chemical's application beyond biological activity. The investigation into thiazole-4-carboxylates as corrosion inhibitors for mild steel in acidic environments highlights the utility of these compounds in industrial applications, offering protection against corrosion and thus prolonging the life of metal structures (El aoufir et al., 2020).

Synthetic Methodology

The compound and its related derivatives play a crucial role in synthetic organic chemistry, providing building blocks for the synthesis of complex molecules. For example, the novel formation of iodobenzene derivatives from precursor compounds via iodine-induced intramolecular cyclization showcases the innovative approaches to synthesizing iodinated aromatic compounds, which are valuable in various chemical syntheses (Matsumoto et al., 2008).

properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methyl 4-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClINO2S/c12-11-14-5-9(17-11)6-16-10(15)7-1-3-8(13)4-2-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXHTOYJYZLVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC2=CN=C(S2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClINO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-1,3-thiazol-5-yl)methyl 4-iodobenzoate

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